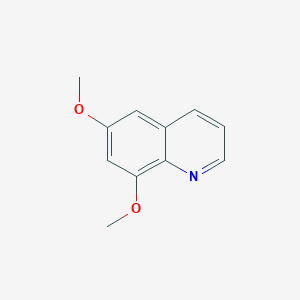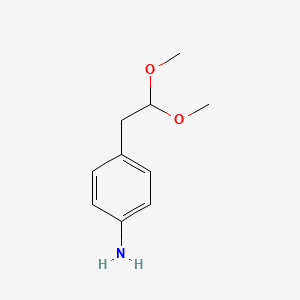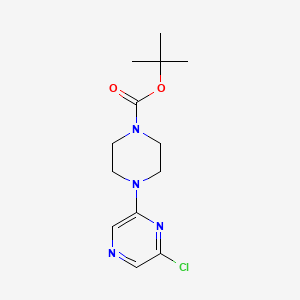
3-(Pyrrolidin-3-yl)-1H-indole
Vue d'ensemble
Description
3-(Pyrrolidin-3-yl)-1H-indole, also known as 3-PI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit various biological activities.
Applications De Recherche Scientifique
Corrosion Inhibition
3-Amino alkylated indoles, including 3-(pyrrolidin-3-yl)-1H-indole derivatives, have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. They have demonstrated high inhibition efficiency due to their ability to adsorb on steel surfaces, thereby protecting the metal from corrosion. This characteristic is particularly valuable in industrial applications where steel is exposed to corrosive agents (Verma et al., 2016).
Synthesis of Complex Organic Compounds
The compound has been used in the divergent synthesis of complex organic molecules. For example, it plays a role in the synthesis of bis(indolyl)methanes (BIMs) through photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. This process is significant in organic chemistry for creating natural products and potential drug candidates (Silalai & Saeeng, 2023).
Pharmaceutical Applications
Research on this compound derivatives has shown potential in pharmaceutical applications. For instance, derivatives of this compound have been explored for their activity as high-affinity human 5-HT(1B/1D) ligands, which could have implications in the treatment of neurological disorders and other health conditions (Egle et al., 2004).
Optoelectronic Properties
The optoelectronic propertiesand charge transfer characteristics of this compound derivatives have been studied, suggesting potential applications in organic semiconductor devices. These properties include absorption and emission spectra, hole reorganization energies, and intrinsic mobility, making these compounds suitable for use in multifunctional organic electronic materials (Irfan et al., 2019).
Platelet Activating Factor Antagonists
Indole compounds substituted at the 3-position, including this compound, have shown promise as potent antagonists of platelet activating factor (PAF). This is significant in the treatment of PAF-related disorders such as asthma, shock, and acute inflammation (Summers & Albert, 1987).
Antitumor Properties
Compounds derived from this compound have been investigated for their antitumor activities. These derivatives have demonstrated potential in inhibiting tumor growth and inducing apoptotic responses in cancer cells, which could be significant in the development of new cancer therapies (Carbone et al., 2013).
Antidepressant Activity
Certain derivatives of this compound have been synthesized and shown to exhibit antidepressant activity. These compounds were tested in animal models and demonstrated significant efficacy, suggesting potential use in the development of new antidepressant drugs (Patil & Bari, 2013).
Mécanisme D'action
Target of Action
The primary target of 3-(Pyrrolidin-3-yl)-1H-indole is the Dopamine transporter (DAT) . DAT is a protein that terminates the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals . It plays a crucial role in various diseases such as Attention deficit hyperactivity disorder, Corneal disease, Narcolepsy, Obesity, Parkinsonism, and Bipolar disorder .
Mode of Action
The compound interacts with its targets through the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The influence of steric factors on biological activity is also investigated .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the mes test .
Action Environment
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors.
Analyse Biochimique
Biochemical Properties
3-(Pyrrolidin-3-yl)-1H-indole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 isoforms, which are crucial for its metabolism. The interaction with cytochrome P450 enzymes involves hydroxylation, which is a key step in its metabolic pathway . Additionally, this compound has been observed to bind to specific proteins, influencing their function and stability. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it impacts cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli. These effects highlight the compound’s potential in regulating cellular functions and its implications in disease treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to cytochrome P450 enzymes, leading to their inhibition or activation depending on the specific isoform . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function and metabolism, while high doses can lead to toxic or adverse effects . For instance, low doses of this compound have been observed to enhance metabolic activity and improve cellular responses to external stimuli. In contrast, high doses can cause cellular toxicity, leading to cell death and tissue damage. These dosage effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The primary metabolic pathway involves hydroxylation by cytochrome P450 isoforms, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The interactions with enzymes and cofactors in these metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s distribution within the body and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Studies have shown that this compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on cellular function . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for understanding its activity and function within cells. These insights are crucial for developing targeted therapies using this compound.
Propriétés
IUPAC Name |
3-pyrrolidin-3-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-4,8-9,13-14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHMBCDTVQBATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593499 | |
| Record name | 3-(Pyrrolidin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3766-02-7 | |
| Record name | 3-(Pyrrolidin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)
![[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1356800.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl](/img/structure/B1356801.png)
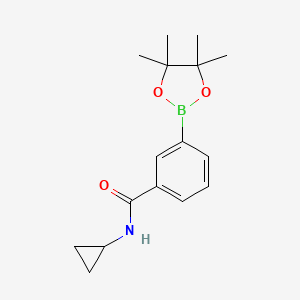
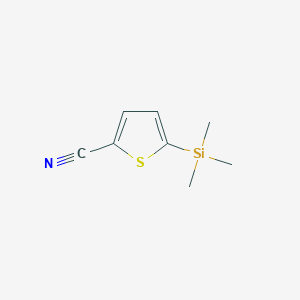
![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)


